7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid
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Overview
Description
7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid is a complex organic compound that features a quinoline core, a thiazole ring, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of thioamides with α-halo ketones.
Coupling with Quinoline Derivative: The thiazole derivative is then coupled with a quinoline derivative under specific conditions to form the desired compound.
Introduction of the Sulfonic Acid Group: The sulfonic acid group is introduced through sulfonation reactions, typically using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Materials Science: Its ability to form stable complexes with metals makes it useful in the development of new materials for electronic and photonic applications.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid is unique due to its combination of a quinoline core, a thiazole ring, and a sulfonic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
63148-07-2 |
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Molecular Formula |
C12H7BrN4O4S2 |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
7-[(4-bromo-1,3-thiazol-2-yl)diazenyl]-8-hydroxyquinoline-5-sulfonic acid |
InChI |
InChI=1S/C12H7BrN4O4S2/c13-9-5-22-12(15-9)17-16-7-4-8(23(19,20)21)6-2-1-3-14-10(6)11(7)18/h1-5,18H,(H,19,20,21) |
InChI Key |
MTCWNMYSBILXML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=NC(=CS3)Br)S(=O)(=O)O |
Origin of Product |
United States |
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